molecular formula C21H15F5N4O2S B11931316 Androgen receptor antagonist 2

Androgen receptor antagonist 2

Cat. No.: B11931316
M. Wt: 482.4 g/mol
InChI Key: CGRMNGGGSWLDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 2 is a compound that inhibits the action of androgens by blocking the androgen receptor. Androgens, such as testosterone and dihydrotestosterone, play a crucial role in the development and progression of prostate cancer. By inhibiting these receptors, this compound can be used in the treatment of prostate cancer, particularly in cases where the cancer has become resistant to other forms of therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with specific functional groups that enhance the compound’s activity and selectivity .

Scientific Research Applications

Androgen receptor antagonist 2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of androgen receptor antagonist 2 involves binding to the androgen receptor, preventing the natural ligands (testosterone and dihydrotestosterone) from activating the receptor. This inhibition blocks the receptor’s ability to translocate to the nucleus and initiate the transcription of androgen-responsive genes. The compound’s high affinity for the androgen receptor and its ability to disrupt receptor signaling pathways make it an effective therapeutic agent .

Comparison with Similar Compounds

Uniqueness: Androgen receptor antagonist 2 stands out due to its unique chemical structure, which provides a balance between high receptor affinity and favorable pharmacokinetic properties. Its ability to overcome resistance mechanisms seen with other androgen receptor antagonists makes it a valuable addition to the therapeutic arsenal against prostate cancer .

Properties

Molecular Formula

C21H15F5N4O2S

Molecular Weight

482.4 g/mol

IUPAC Name

4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C21H15F5N4O2S/c1-20(2)18(32)29(14-7-4-10(9-27)15(16(14)23)21(24,25)26)19(33)30(20)11-5-6-12(13(22)8-11)17(31)28-3/h4-8H,1-3H3,(H,28,31)

InChI Key

CGRMNGGGSWLDDC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=C(C(=C(C=C3)C#N)C(F)(F)F)F)C

Origin of Product

United States

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